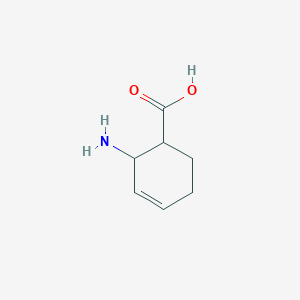
2-Aminocyclohex-3-ene-1-carboxylic acid
描述
2-Aminocyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C7H11NO2 It is a derivative of cyclohexene, featuring an amino group at the second position and a carboxylic acid group at the first position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminocyclohex-3-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of 2-nitrocyclohex-3-ene-1-carboxylic acid, followed by catalytic hydrogenation to introduce the amino group. The reaction conditions often include the use of hydrogen gas and a palladium catalyst at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions: 2-Aminocyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other substituted derivatives.
科学研究应用
2-Aminocyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
作用机制
The mechanism by which 2-aminocyclohex-3-ene-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or modulator, interacting with specific molecular targets such as receptors or enzymes. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby affecting their function .
相似化合物的比较
Cyclohex-2-ene-1-carboxylic acid: Lacks the amino group, making it less versatile in certain reactions.
2-Aminocyclohexanecarboxylic acid: Saturated analog with different reactivity and applications.
Cyclohex-3-ene-1-carboxylic acid: Positional isomer with distinct chemical properties.
Uniqueness: 2-Aminocyclohex-3-ene-1-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on a cyclohexene ring. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
属性
IUPAC Name |
2-aminocyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h2,4-6H,1,3,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXNUOPCFXQTTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-Aminocyclohex-3-ene-1-carboxylic acid influence its interaction with GABA-AT?
A: Research indicates that the trans isomer of this compound (compound 6 in the study) acts as a competitive reversible inhibitor of GABA-AT. [] This suggests that while it can bind to the active site of GABA-AT, it does not lead to irreversible inactivation. The study proposes that the specific spatial arrangement of the carboxylic and amino groups in the trans isomer plays a crucial role in its binding affinity but prevents it from forming a stable covalent adduct with the enzyme, which is required for inactivation. Molecular modeling and dynamics simulations support this hypothesis and provide further insights into the binding interactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















